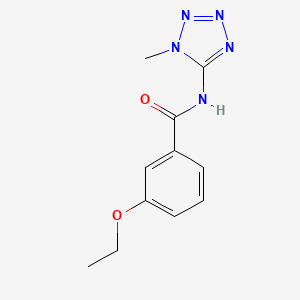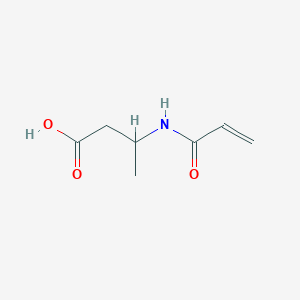
3-(Acryloylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acryloylamino)butanoic acid: is an organic compound with the molecular formula C7H11NO3 It is a derivative of butanoic acid, where an acryloyl group is attached to the amino group of the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acryloylamino)butanoic acid typically involves the reaction of acryloyl chloride with 3-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Acryloylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Acryloylamino)butanoic acid is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(acryloylamino)butanoic acid, which has applications in drug delivery systems and hydrogels .
Biology: In biological research, this compound can be used to study the interactions between amino acids and proteins. It can also serve as a building block for the synthesis of bioactive peptides .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of 3-(Acryloylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparaison Avec Des Composés Similaires
4-(Acryloylamino)butanoic acid: Similar structure but with the acryloyl group attached to the fourth carbon instead of the third.
3-Aminobutanoic acid: Lacks the acryloyl group, making it less reactive in polymerization reactions.
Butanoic acid: The parent compound without any amino or acryloyl groups.
Uniqueness: 3-(Acryloylamino)butanoic acid is unique due to the presence of both an acryloyl group and an amino group on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
262609-87-0 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5(2)4-7(10)11/h3,5H,1,4H2,2H3,(H,8,9)(H,10,11) |
Clé InChI |
SPAPYJVTYNJYIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)

![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
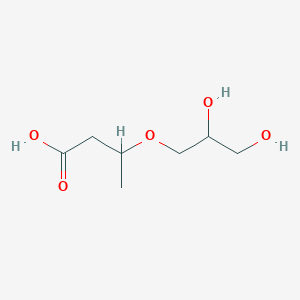
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
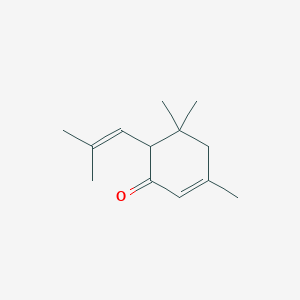
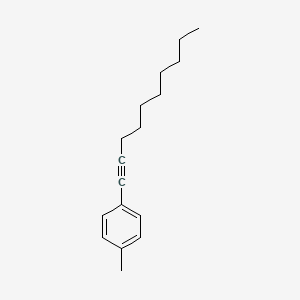
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
